2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide
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Overview
Description
2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of an appropriate hydrazine derivative with a nitrile compound.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled together through a condensation reaction.
Introduction of the Phenoxyacetamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or triazole derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
2-(4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can be compared with other similar compounds, such as:
- 2-Methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate .
- 5-Benzylidene-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one .
- (5E)-2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C20H16N4O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-4-2-3-5-15(12)18-22-20-24(23-18)19(26)16(28-20)10-13-6-8-14(9-7-13)27-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10- |
InChI Key |
CVNPCFUTUDVWRY-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2 |
Origin of Product |
United States |
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